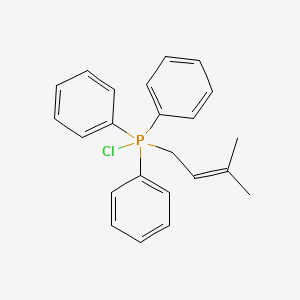

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane

Description

Properties

Molecular Formula |

C23H24ClP |

|---|---|

Molecular Weight |

366.9 g/mol |

IUPAC Name |

chloro-(3-methylbut-2-enyl)-triphenyl-λ5-phosphane |

InChI |

InChI=1S/C23H24ClP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3 |

InChI Key |

MUCQKCSBOASTHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 3-methylbut-2-en-1-yl chloride under appropriate conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and may require a base to facilitate the formation of the phosphorane compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in this compound acts as a leaving group, enabling nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) pathways. Key reactions include:

-

Alkoxyde Substitution : Reaction with alkoxides (e.g., NaOMe) replaces chlorine with methoxy groups, forming ether derivatives.

-

Ammonolysis : Treatment with amines (e.g., NH<sub>3</sub>) yields phosphonium-ammonium hybrid compounds.

Mechanistic Pathway :

Kinetic studies suggest a bimolecular mechanism (S<sub>N</sub>2) dominates due to steric hindrance from the bulky phosphonium group.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form conjugated dienes:

This reaction is facilitated by polar aprotic solvents (e.g., DMF) and temperatures above 60°C.

Cross-Coupling Reactions

The phosphonium moiety enables participation in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield | Conditions |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)<sub>2</sub> | Alkenyl-substituted aromatics | 72–85% | 80°C, DMF, 12h |

| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biarylphosphonium salts | 68% | THF, K<sub>2</sub>CO<sub>3</sub>, reflux |

Cycloaddition Reactions

The alkene group participates in [2+2] and [4+2] cycloadditions:

-

[2+2] with Ketenes : Forms 1,3-cyclobutandiones in dichloromethane at 25°C .

-

[4+2] with Dienophiles : Reacts with maleic anhydride to yield six-membered lactones .

Example :

Acid-Base Reactivity

The phosphonium center can act as a Brønsted acid, releasing HCl in the presence of strong bases (e.g., NaOH):

This property is exploited in pH-sensitive catalytic systems.

Scientific Research Applications

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

Material Science: It is explored for its potential in the development of new materials with unique properties.

Pharmaceuticals: The compound’s derivatives may have applications in drug discovery and development.

Mechanism of Action

The mechanism of action of Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) (Chloromethyl)-triphenylphosphonium chloride (CAS 5293-84-5)

This tetravalent phosphonium salt differs from the target compound in both oxidation state (+4 vs. +5) and substituents. It features a chloromethyl group instead of the prenyl substituent and chlorine . Key differences include:

- Reactivity : Phosphonium salts like (chloromethyl)-triphenylphosphonium chloride are precursors to ylides, requiring strong bases (e.g., n-BuLi) to generate reactive intermediates. In contrast, phosphoranes like the target compound may act directly as ylides or require milder conditions for activation.

(b) Proglobeflowery Acid and Trolloside

This group’s electron-rich, bulky nature influences molecular interactions (e.g., hydrophobic packing in crystals or binding to biological targets). In phosphoranes, the prenyl group may similarly affect solubility and reactivity.

Comparison of Key Properties

Methods for Evaluating Similarity

Compound similarity can be assessed via:

- Structural Descriptors : Tanimoto coefficients or fingerprint-based analyses compare substituents and core structures . For example, the target compound shares a prenyl group with Proglobeflowery acid but diverges in the phosphorus core.

- Functional Similarity : Reactivity in Wittig-like reactions groups phosphoranes and phosphonium salts together, despite structural differences .

Research Findings and Implications

Notes

- Handling Considerations : Phosphoranes are often moisture-sensitive; reactions should be conducted under inert atmospheres.

- Data Limitations : Direct experimental data (e.g., melting points, reaction yields) for the target compound are absent in the reviewed evidence, necessitating reliance on inferred trends from structural analogues.

Biological Activity

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is a phosphonium compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research and as a synthetic intermediate in organic chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphorane core with a chloro substituent and a 3-methylbut-2-en-1-yl group. The presence of the phosphonium ion contributes to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it was observed that compounds containing similar phosphonium structures exhibited significant cytotoxicity with IC50 values in the low nanomolar range against several tumor cell lines. This suggests that this compound may induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | < 5 | Induction of apoptosis via mRNA splicing modulation |

| MCF7 (Breast) | < 5 | Cell cycle arrest at G1 and G2/M phases |

| HeLa (Cervical) | < 5 | Inhibition of nuclear retention of pre-mRNA |

Data adapted from multiple studies on phosphonium compounds and their biological activities.

The mechanism by which this compound exerts its effects appears to involve interactions with the spliceosome, leading to alterations in mRNA splicing. This results in the accumulation of unspliced mRNA, which can disrupt normal cellular functions and promote apoptosis in cancer cells. Additionally, the compound has been shown to affect key regulatory proteins involved in the cell cycle, such as p27, which can lead to enhanced cell cycle inhibition.

Case Studies

Case Study 1: Antitumor Activity in Vivo

In a recent animal study, this compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting the compound's potential as an anticancer agent.

Case Study 2: Synthesis and Biological Evaluation

A series of analogs based on this compound were synthesized to evaluate their biological activity further. These analogs were tested against various cancer cell lines, revealing that modifications to the phosphonium core significantly influenced cytotoxicity. Some analogs demonstrated enhanced activity, suggesting that structural optimization could yield more potent anticancer agents.

Q & A

Q. What are the established synthetic methodologies for Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane?

The synthesis typically involves the reaction of triphenylphosphine with a chlorinated allylic compound, such as 3-methylbut-2-en-1-yl chloride, under inert conditions. A common approach is nucleophilic substitution, where the phosphorus atom in triphenylphosphine attacks the electrophilic carbon in the allylic chloride. Purification often involves recrystallization from non-polar solvents (e.g., hexane) to isolate the phosphorane product. Characterization is achieved via P NMR to confirm the absence of unreacted triphenylphosphine (δ ~20 ppm for triphenylphosphine vs. δ ~5-10 ppm for the phosphorane) and IR spectroscopy to identify P-Cl stretches .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- H/C NMR : To resolve the allylic proton environments (e.g., coupling constants for the 3-methylbut-2-en-1-yl group) and confirm substituent connectivity.

- P NMR : To verify the phosphorus environment and rule out oxidation byproducts.

- X-ray crystallography : For definitive structural elucidation, particularly to confirm the geometry of the phosphorane moiety. SHELX software is widely used for refining crystallographic data, leveraging its robust algorithms for small-molecule structures .

Q. What are the primary applications of this compound in organic synthesis?

It is commonly employed as a stabilizing ligand or transient intermediate in organometallic reactions. For example, it can act as a phosphorus-based ligand in palladium-catalyzed cross-coupling reactions, where its steric bulk influences catalytic activity and selectivity .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Contradictory H NMR signals may arise from dynamic processes (e.g., restricted rotation of the allylic group). To address this:

- Perform variable-temperature NMR to observe coalescence of split signals, confirming dynamic behavior.

- Use 2D NMR techniques (e.g., COSY, NOESY) to assign overlapping peaks.

- Validate findings with X-ray crystallography , which provides static structural snapshots unaffected by solution-phase dynamics .

Q. What computational methods are suitable for modeling the electronic structure of this phosphorane?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths, angles, and charge distribution. Key parameters include:

- Natural Bond Orbital (NBO) analysis : To assess hyperconjugative interactions between the phosphorus lone pair and σ* orbitals of adjacent bonds.

- Molecular Electrostatic Potential (MEP) maps : To visualize electrophilic/nucleophilic regions for reactivity predictions.

Cross-validate results with experimental data (e.g., X-ray bond distances) to ensure accuracy .

Q. How does the steric profile of this compound influence its reactivity in catalysis?

The bulky triphenylphosphine and allylic groups create a steric environment that:

Q. What strategies optimize crystallographic data collection for this compound?

- Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts.

- Use SHELXL for refinement, employing restraints for disordered allylic groups and anisotropic displacement parameters for heavy atoms.

- Validate refinement with R and GooF (Goodness-of-Fit) metrics, ensuring values <0.05 and ~1.0, respectively .

Q. How can environmental and safety risks associated with this compound be assessed?

- Ecotoxicity screening : Use OECD guidelines (e.g., Test No. 201/202) to evaluate aquatic toxicity.

- Hazard classification : Refer to regulatory frameworks like REACH for persistent, bioaccumulative, and toxic (PBT) assessments. Triphenylphosphine derivatives often require handling under inert atmospheres due to air sensitivity .

Methodological Guidance

9. Designing experiments to probe reaction mechanisms involving this compound:

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps.

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to detect intermediates.

- In situ IR/NMR monitoring : Track real-time changes in functional groups during reactions .

10. Addressing reproducibility challenges in synthetic protocols:

- Detailed reaction logs : Document solvent purity, moisture levels, and inert gas flow rates.

- Standardized workup procedures : Use automated flash chromatography systems for consistent purification.

- Collaborative validation : Share samples with independent labs for cross-verification of spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.